molecular formula C19H39NO2 B13148712 Octadecylcarbamic acid CAS No. 66216-81-7

Octadecylcarbamic acid

Cat. No.: B13148712
CAS No.: 66216-81-7
M. Wt: 313.5 g/mol
InChI Key: BXXLBMBLLVIOKO-UHFFFAOYSA-N
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Description

Octadecylcarbamic acid, also known as carbamic acid, octadecyl ester, is an organic compound with the molecular formula C₁₉H₃₉NO₂. It is a derivative of carbamic acid where the hydrogen atom is replaced by an octadecyl group. This compound is known for its long carbon chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecylcarbamic acid can be synthesized through the reaction of octadecylamine with phosgene or its derivatives. The reaction typically involves the following steps:

    Reaction with Phosgene: Octadecylamine reacts with phosgene (COCl₂) to form octadecyl isocyanate.

    Hydrolysis: The octadecyl isocyanate is then hydrolyzed to form this compound.

The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Purification of octadecylamine and phosgene.

    Reaction Control: Maintaining optimal temperature and pressure conditions.

    Product Isolation: Using techniques such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Octadecylcarbamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form esters or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of octadecylamide or octadecylnitrile.

    Reduction: Formation of octadecylamine.

    Substitution: Formation of octadecyl esters or other substituted derivatives.

Scientific Research Applications

Octadecylcarbamic acid has diverse applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of lubricants, coatings, and plasticizers.

Mechanism of Action

The mechanism of action of octadecylcarbamic acid involves its interaction with various molecular targets. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where it facilitates the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Hexadecylcarbamic acid: Similar structure but with a shorter carbon chain.

    Dodecylcarbamic acid: Even shorter carbon chain, leading to different physical properties.

    Octylcarbamic acid: Shortest among the listed, with distinct solubility and reactivity.

Uniqueness

Octadecylcarbamic acid is unique due to its long carbon chain, which imparts higher hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring long-lasting and stable interactions with hydrophobic environments.

Properties

CAS No.

66216-81-7

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

octadecylcarbamic acid

InChI

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22/h20H,2-18H2,1H3,(H,21,22)

InChI Key

BXXLBMBLLVIOKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)O

Origin of Product

United States

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